2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS2/c1-9(22-14-19-15-8-20(14)2)11(21)16-13-18-17-12(23-13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWRTVIHMJAULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)SC3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the formation of the triazole and thiadiazole rings followed by their coupling. One common approach is to start with the synthesis of 4-methyl-1,2,4-triazole-3-thiol, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The thiadiazole ring can be synthesized from phenylhydrazine and carbon disulfide, followed by cyclization with hydrazine hydrate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The hydrogen atoms on the triazole and thiadiazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines.
Scientific Research Applications
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with biological targets. The triazole ring can form hydrogen bonds and dipole interactions with enzymes or receptors, while the thiadiazole ring can interact with metal ions or other biomolecules. These interactions can inhibit the activity of bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Hydrogen Bonding and Polarity
- Hydrogen Bond Donors/Acceptors: Target compound: 1 donor, 5 acceptors . Compound : 1 donor, 7 acceptors, contributing to higher polarity.
- Polar Surface Area (PSA): Target compound: ~45.75 Ų (similar to ), suitable for moderate bioavailability .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to maximize yield and purity?
Methodological Answer: The synthesis involves multi-step reactions where temperature, solvent selection, and reaction time significantly influence outcomes. For example:
- Temperature: Elevated temperatures (80–100°C) enhance reaction rates but may degrade heat-sensitive intermediates. Lower temperatures (25–40°C) are preferred for coupling reactions involving sulfanyl groups .
- Solvents: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of thiadiazole and triazole intermediates, while ethanol or water is used for recrystallization to enhance purity .
- Catalysts: Use of coupling agents like EDCI or HOBt optimizes amide bond formation between the triazole and thiadiazole moieties .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 25–100°C (step-dependent) | High yield at 80°C for cyclization; purity >90% at 40°C for coupling |
| Solvent | DMF (coupling), ethanol (recrystallization) | Purity increases from 75% to 95% with ethanol |
| Reaction Time | 4–12 hours (step-dependent) | Prolonged time (>12h) risks side-product formation |
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
Methodological Answer:
- HPLC-MS: Quantifies purity (>95%) and confirms molecular weight (e.g., [M+H]+ ion at m/z 432.3) .
- NMR (1H/13C): Assigns protons on the phenyl (δ 7.2–7.5 ppm) and methyl groups (δ 2.4 ppm) in DMSO-d6 .
- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry of the triazole-thiadiazole core .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer: Discrepancies in reported IC50 values (e.g., antimicrobial activity ranging from 5–50 µM) arise from assay variability. Use orthogonal assays :
- Dose-response curves in both broth microdilution (CLSI guidelines) and agar diffusion assays to validate antimicrobial activity .
- Enzyme inhibition studies (e.g., COX-2 assays) to distinguish nonspecific cytotoxicity from target-specific effects .
Q. Table 2: Bioactivity Validation Workflow
| Step | Method | Purpose |
|---|---|---|
| 1 | Cytotoxicity screening (MTT assay) | Eliminate false positives from cell death |
| 2 | Target-specific inhibition (SPR or fluorescence polarization) | Confirm binding affinity (KD < 10 µM) |
| 3 | In vivo efficacy (murine models) | Correlate in vitro and in vivo activity |
Q. What mechanistic insights can be gained from studying the sulfanyl-thiadiazole interaction?
Methodological Answer: The sulfanyl (-S-) linker between triazole and thiadiazole modulates electronic properties:
- Computational modeling (DFT): Calculate bond dissociation energies (BDE) to predict stability under oxidative conditions. The S-C bond shows BDE ~65 kcal/mol, indicating moderate reactivity .
- Isotopic labeling (34S): Track sulfur participation in redox reactions using LC-MS, revealing thiol-disulfide exchange as a key degradation pathway .
Q. How can in silico methods guide the design of derivatives with enhanced pharmacokinetics?
Methodological Answer:
- Molecular docking (AutoDock Vina): Screen derivatives against CYP3A4 to predict metabolic stability. Substituents at the 4-methyl triazole position reduce CYP binding (ΔG < -8 kcal/mol) .
- ADMET Prediction (SwissADME): Optimize logP (target 2–3) by replacing phenyl with pyridyl groups, improving aqueous solubility without compromising membrane permeability .
Q. Table 3: In Silico Optimization Parameters
| Parameter | Target Value | Rationale |
|---|---|---|
| logP | 2–3 | Balance solubility and permeability |
| PSA | <90 Ų | Enhance blood-brain barrier penetration |
| CYP3A4 inhibition | IC50 > 10 µM | Reduce drug-drug interactions |
Q. What strategies mitigate instability in aqueous solutions during biological assays?
Methodological Answer:
- pH buffering (pH 7.4): Use phosphate-buffered saline (PBS) to prevent hydrolysis of the acetamide group .
- Antioxidants (e.g., 0.1% ascorbic acid): Quench reactive oxygen species that oxidize the sulfanyl linker .
- Lyophilization: Stabilize the compound for long-term storage (>6 months) at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
